5-Bromo-N-propylpicolinamide
Description
5-Bromo-N-propylpicolinamide is a pyridine-based amide derivative characterized by a bromine atom at the 5-position of the pyridine ring and a propylamide substituent at the 2-position. The compound has been listed in specialized catalogs, though its commercial availability is currently marked as "discontinued" by suppliers like CymitQuimica .
Properties
IUPAC Name |
5-bromo-N-propylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-5-11-9(13)8-4-3-7(10)6-12-8/h3-4,6H,2,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTKQEUMMIRYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650068 | |
| Record name | 5-Bromo-N-propylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845305-89-7 | |
| Record name | 5-Bromo-N-propyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845305-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-propylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-propylpicolinamide typically involves the bromination of picolinamide followed by the alkylation of the resulting brominated intermediate. The general synthetic route can be summarized as follows:
Bromination: Picolinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane to introduce a bromine atom at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-propylpicolinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products Formed
Substitution: Formation of substituted picolinamides.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of picolinic acid and propylamine.
Scientific Research Applications
5-Bromo-N-propylpicolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Bromo-N-propylpicolinamide involves its interaction with specific molecular targets and pathways. The bromine atom and the propyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Similarity scores derived from structural alignment algorithms in .
Substituent Effects on Physicochemical Properties
- Alkyl Chain Variations: The N-propyl group in this compound provides moderate lipophilicity, which may optimize solubility-membrane permeability balance compared to N,N-diethyl (higher hydrophobicity) or N-isopropyl (steric hindrance) analogs . Branched vs.
Electron-Donating vs. Electron-Withdrawing Groups :
Notes
- The structural similarity scores (0.81–0.87) indicate close relationships among these bromopyridine amides, but minor substituent changes significantly alter their functional profiles.
- Further research is needed to elucidate the pharmacological or industrial applications of these compounds, particularly given the commercial discontinuation of this compound .
Biological Activity
5-Bromo-N-propylpicolinamide is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CHBrN
- CAS Number : 845305-89-7
This compound features a bromine atom attached to the pyridine ring, which may influence its biological interactions.
Research indicates that this compound exhibits various mechanisms of action, particularly in the context of antimalarial activity. It is suggested that compounds within the same class may target mitochondrial components in Plasmodium species.
Antimalarial Activity
A study highlighted the structure-activity relationship (SAR) of related compounds, demonstrating that modifications in the chemical structure can significantly affect their efficacy against malaria parasites. For instance, alterations to the N-substituents were critical in maintaining low effective concentrations (EC50) against Plasmodium falciparum .
Biological Assays and Efficacy
In vitro assays have shown that this compound possesses notable activity against certain cancer cell lines. The compound's cytotoxic effects were evaluated using various cancer models, with results indicating significant inhibition of cell proliferation at specific concentrations.
Table 1: In Vitro Cytotoxicity of this compound
Case Studies and Clinical Implications
Several case studies have explored the therapeutic potential of compounds similar to this compound. One notable study involved a clinical trial assessing a related compound's efficacy in treating pulmonary arterial hypertension, highlighting the importance of structural modifications in enhancing biological activity .
Case Study Summary
- Study Focus : Evaluation of compound efficacy in pulmonary arterial hypertension.
- Outcome : The compound demonstrated significant improvements in patient outcomes, suggesting potential applications for derivatives like this compound in vascular diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
